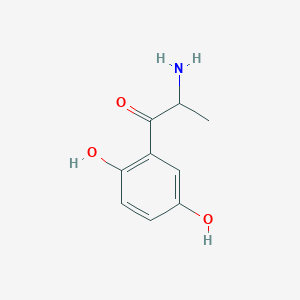![molecular formula C9H13NOS B13540148 2-[(Oxan-4-yl)methyl]-1,3-thiazole](/img/structure/B13540148.png)
2-[(Oxan-4-yl)methyl]-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Oxan-4-yl)methyl]-1,3-thiazole is a heterocyclic compound that features a thiazole ring fused with an oxane (tetrahydropyran) ring. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The oxane ring can be introduced through nucleophilic substitution reactions involving tetrahydropyranyl ethers .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Oxan-4-yl)methyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Applications De Recherche Scientifique
2-[(Oxan-4-yl)methyl]-1,3-thiazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[(Oxan-4-yl)methyl]-1,3-thiazole involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Disubstituted thiazoles: These compounds also contain a thiazole ring and exhibit similar biological activities.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir contain thiazole rings and are used for their antimicrobial and antiviral properties.
Uniqueness
2-[(Oxan-4-yl)methyl]-1,3-thiazole is unique due to the presence of both the thiazole and oxane rings, which can confer distinct chemical and biological properties. The combination of these two rings can enhance the compound’s stability, reactivity, and potential for interaction with biological targets .
Propriétés
Formule moléculaire |
C9H13NOS |
|---|---|
Poids moléculaire |
183.27 g/mol |
Nom IUPAC |
2-(oxan-4-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C9H13NOS/c1-4-11-5-2-8(1)7-9-10-3-6-12-9/h3,6,8H,1-2,4-5,7H2 |
Clé InChI |
INMIXUUZYUKGPX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1CC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




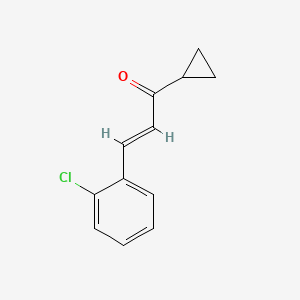
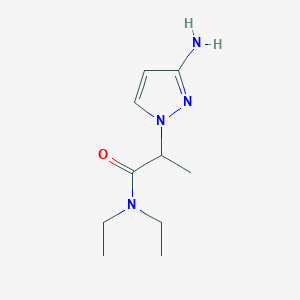
![1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride](/img/structure/B13540090.png)

![7-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13540096.png)
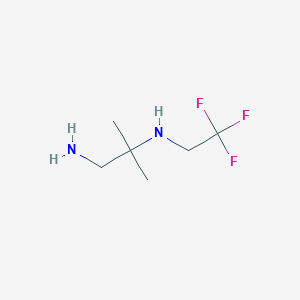
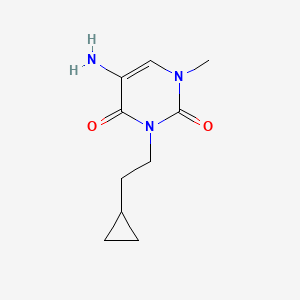

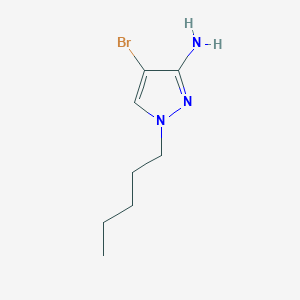
![3-[(3R)-piperidin-3-yl]propan-1-olhydrochloride](/img/structure/B13540124.png)
![rac-(1R,2S,4S,5S,6R)-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B13540127.png)
